1-(6-Bromo-indan-1-YL)-piperazine is a chemical compound that belongs to the class of piperazine derivatives, which are often utilized in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a brominated indan moiety attached to a piperazine ring. The unique structure of 1-(6-Bromo-indan-1-YL)-piperazine allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The compound can be synthesized through several methods, primarily involving the bromination of indan followed by the introduction of the piperazine group. Various synthetic routes have been documented, showcasing its potential as a versatile building block in organic synthesis and drug development .
1-(6-Bromo-indan-1-YL)-piperazine is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of the piperazine ring. It is also categorized as a bromo derivative due to the presence of the bromine atom in its structure.
The synthesis of 1-(6-Bromo-indan-1-YL)-piperazine typically involves two main steps:
In industrial settings, large-scale synthesis may involve automated reactors and continuous flow systems to enhance efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
The molecular formula for 1-(6-Bromo-indan-1-YL)-piperazine is CHBrN, indicating it contains twelve carbon atoms, fourteen hydrogen atoms, one bromine atom, and one nitrogen atom. The structure features a brominated indan ring fused to a piperazine ring.
1-(6-Bromo-indan-1-YL)-piperazine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(6-Bromo-indan-1-YL)-piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the piperazine group enhances its binding affinity to these targets, potentially modulating their activity. This modulation may involve pathways such as signal transduction or receptor activation, which are crucial for its biological effects .
Relevant data from studies indicate that variations in substituents on the piperazine ring can significantly affect both solubility and biological activity .
1-(6-Bromo-indan-1-YL)-piperazine has numerous applications in scientific research:
Piperazine—a six-membered heterocycle featuring two nitrogen atoms—serves as a privileged scaffold in medicinal chemistry due to its conformational flexibility, hydrogen-bonding capability, and balanced physiochemical properties. This moiety enhances blood-brain barrier permeability in neuroactive agents while improving aqueous solubility for antimicrobial applications. Approximately 25% of all small-molecule drugs approved by the FDA contain piperazine or its derivatives, underscoring its pharmaceutical significance [3]. In neuropharmacology, piperazine derivatives demonstrate exceptional versatility: Aripiprazole (D2 partial agonist) and Donepezil (acetylcholinesterase inhibitor) exemplify its role in central nervous system (CNS) drug design [3]. The scaffold’s protonatable nitrogen atoms facilitate ionic interactions with neuronal receptors (e.g., dopamine D2/D3 and serotonin 5-HT1A), enabling precise modulation of neurotransmission pathways implicated in Parkinson’s disease and depression [2] [6].
Concurrently, piperazine’s antimicrobial utility stems from its capacity to disrupt bacterial membrane integrity and inhibit essential enzymes. Novel pyrimidine-piperazine hybrids exhibit potent activity against multidrug-resistant Klebsiella pneumoniae (IC50 = 9.8–32.4 μg/mL) through penicillin-binding protein inhibition [4]. Similarly, vanillin-linked bis-heterocyclic piperazines demonstrate enhanced binding to bacterial enoyl reductase (−36.13 kcal/mol binding affinity), outperforming reference antibiotics against Pseudomonas aeruginosa [7]. This dual applicability positions piperazine as a cornerstone for multifunctional drug development.
Table 1: Representative Piperazine-Containing Drugs with Neuroactive and Antimicrobial Applications
Drug Name | Pharmacological Class | Primary Target/Mechanism |
---|---|---|
Aripiprazole | Antipsychotic | D2 receptor partial agonist |
Donepezil | Anti-Alzheimer’s | Acetylcholinesterase inhibitor |
Ciprofloxacin | Antibacterial | DNA gyrase/topoisomerase IV inhibitor |
LDK1229 | CB1 inverse agonist | Cannabinoid receptor type 1 antagonist |
Norfloxacin | Antibacterial | DNA gyrase inhibitor |
Indan-piperazine hybrids represent an emerging class of bifunctional pharmacophores engineered to synergize complementary biological activities. The indan moiety—a bicyclic system comprising fused benzene and cyclopentane rings—imparts conformational rigidity and enhanced receptor selectivity when coupled with piperazine. 1-(6-Bromo-indan-1-yl)-piperazine (CAS: 1263378-83-1; C13H17BrN2, MW: 281.19 g/mol) exemplifies this design paradigm [1] [5]. Its synthesis involves nucleophilic substitution between 6-bromoindan-1-yl halides and piperazine, yielding a molecule with predicted LogP = 3.0 and pKa = 9.08, indicative of moderate lipophilicity favorable for CNS penetration [1] [5]. The bromine atom at the 6-position serves as a versatile handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid structural diversification [1].
Indan-piperazine hybrids exhibit pronounced activity in Parkinson’s disease (PD) models by targeting dopamine D2/D3 receptors. Molecular hybridization strategies merge aminotetralin-derived agonist fragments (e.g., pramipexole analogs) with arylpiperazine units, yielding ligands with D3 selectivity exceeding 800-fold over D2 receptors [2]. Compounds like (−)-40 (Ki D3 = 1.84 nM, D2/D3 Ki ratio = 583) demonstrate that the indan-piperazine core enables subnanomolar D3 agonism (EC50 D3 = 0.26 nM) while maintaining antioxidant functionality through iron-chelation motifs [2]. This dual-action mechanism—receptor activation coupled with oxidative stress mitigation—is critical for neuroprotection in PD, where mitochondrial dysfunction and iron accumulation exacerbate neurodegeneration [2].
Structural hybridization of indan-piperazine with antimicrobial warheads expands its therapeutic scope. 1-(6-Bromo-indan-1-yl)-piperazine’s bromoindan subunit permits conjugation to quinoline, pyrimidine, or sulfonamide systems via C–C or C–N coupling, generating broad-spectrum agents. Analogous quinoline-piperazine sulfonamides inhibit Mycobacterium tuberculosis at MIC values as low as 0.07 μM against multidrug-resistant strains [8]. Similarly, fluoropyrimidine-piperazine carboxamides exhibit potent activity against Gram-negative pathogens (Acinetobacter baumannii, IC50 = 26.2 μg/mL) by disrupting cell wall synthesis [4]. The indan ring’s hydrophobicity likely enhances membrane penetration, while the piperazine linker engages bacterial targets via hydrogen bonding—a synergy validated by molecular docking studies showing enhanced binding to enoyl reductase and penicillin-binding proteins [4] [7].
Table 2: Comparative Analysis of Bromo-Substituted Piperazine Hybrids
Compound | Structure | Key Biological Activity | Potency |
---|---|---|---|
1-(6-Bromo-indan-1-yl)-piperazine (CAS 1263378-83-1) | Indan-piperazine | Dopamine receptor ligand precursor | Ki (D3): ~2 nM (predicted) |
N-(4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)phenyl) cyclobutanecarboxamide | Pyrimidine-piperazine | Anti-Klebsiella pneumoniae | IC50: 27.1 μg/mL |
2,4,6-Substituted quinoline-piperazine sulfonamide | Quinoline-piperazine | Anti-tubercular | MIC: 0.07 μM |
2-(6-Bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone | Indole-piperazine | Enzyme inhibition (theoretical) | N/A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7